
6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a triazole ring, a pyrimidine ring, and various functional groups including methoxy, nitro, and thioether groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the triazole ring: This might involve the cyclization of appropriate hydrazine derivatives with carbonyl compounds.
Introduction of the methoxyphenyl group: This could be achieved through electrophilic aromatic substitution reactions.
Attachment of the nitrobenzylthio group: This might involve nucleophilic substitution reactions.
Formation of the pyrimidine ring: This could be achieved through condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
Oxidation: Products may include carboxylic acids or sulfoxides.
Reduction: Products may include amines.
Substitution: Products may include halogenated or aminated derivatives.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Due to its potential biological activity, the compound may be studied for its effects on various biological systems. It could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
The compound may have potential therapeutic applications, such as in the treatment of certain diseases. Research could focus on its efficacy, safety, and mechanism of action in medical applications.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties may make it suitable for specialized applications.
作用机制
The mechanism of action of 6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
- 6-((4-(3-methoxyphenyl)-5-((4-aminobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 6-((4-(3-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The presence of the nitro group in 6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione may impart unique chemical and biological properties compared to similar compounds. This could affect its reactivity, stability, and interactions with biological targets.
属性
分子式 |
C21H18N6O5S |
|---|---|
分子量 |
466.5 g/mol |
IUPAC 名称 |
6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N6O5S/c1-32-17-4-2-3-16(11-17)26-18(9-14-10-19(28)23-20(29)22-14)24-25-21(26)33-12-13-5-7-15(8-6-13)27(30)31/h2-8,10-11H,9,12H2,1H3,(H2,22,23,28,29) |
InChI 键 |
SJEDRTKYAUZSPM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126185.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14126189.png)
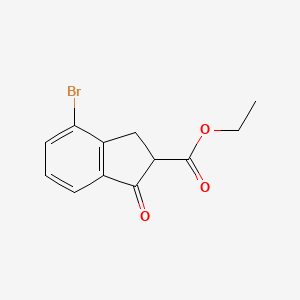
![2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)
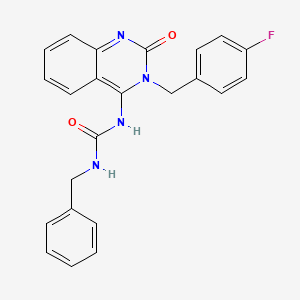
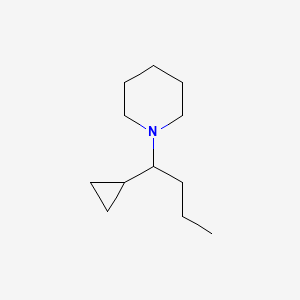
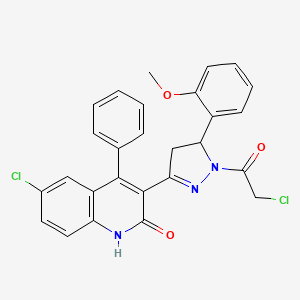
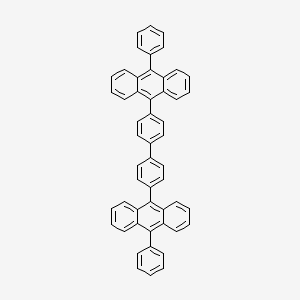
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)

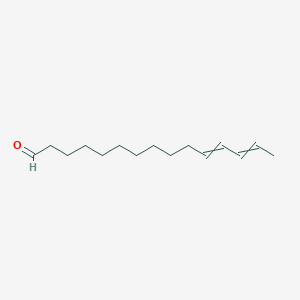
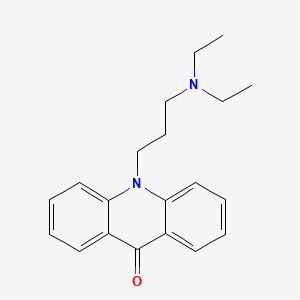
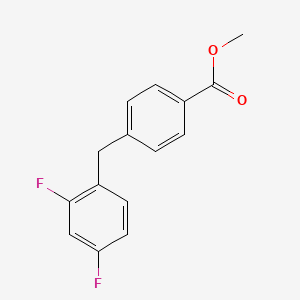
![methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate](/img/structure/B14126272.png)
